Cas no 5960-05-4 (Ethanol,2-(3,5-dimethylphenoxy)-)
Ethanol,2-(3,5-dimethylphenoxy)- Chemical and Physical Properties
Names and Identifiers
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- Ethanol,2-(3,5-dimethylphenoxy)-
- CTK8J5149; 2-(3,5-Dimethyl-phenoxy)-aethanol; SureCN10359827; AKOS000296360; AC1L71OA; ZINC01732295; 3,5-dimethylphenoxyethanol; NSC190717; 2-(3,5-dimethyl-phenoxy)-ethanol; Ethanol, 2-(3,5-dimethylphenoxy)-; 2-(3,5-Dimethyl-phenoxy)-ethanol;
- NSC-190717
- E97778
- 2-(3,5-DIMETHYLPHENOXY)-ETHANOL
- SCHEMBL10359827
- 2-(3,5-DIMETHYLPHENOXY)ETHAN-1-OL
- NSC190717
- DTXSID60307320
- 5960-05-4
- AKOS000296360
- Ethanol, 2-(3,5-dimethylphenoxy)-
- 2-(3,5-dimethylphenoxy)ethanol
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- Inchi: 1S/C10H14O2/c1-8-5-9(2)7-10(6-8)12-4-3-11/h5-7,11H,3-4H2,1-2H3
- InChI Key: ZWOUWTVDUAXLPT-UHFFFAOYSA-N
- SMILES: O(CCO)C1C=C(C)C=C(C)C=1
Computed Properties
- Exact Mass: 166.09942
- Monoisotopic Mass: 166.099379685g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 115
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 29.5Ų
Experimental Properties
- PSA: 29.46
Ethanol,2-(3,5-dimethylphenoxy)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Aaron | AR00EVII-1g |
2-(3,5-DIMETHYLPHENOXY)-ETHANOL |
5960-05-4 | 95% | 1g |
$186.00 | 2025-02-13 | |
| Aaron | AR00EVII-5g |
2-(3,5-DIMETHYLPHENOXY)-ETHANOL |
5960-05-4 | 95% | 5g |
$558.00 | 2025-02-13 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1826573-1g |
2-(3,5-Dimethylphenoxy)ethanol |
5960-05-4 | 1g |
¥3931.00 | 2024-05-07 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1826573-5g |
2-(3,5-Dimethylphenoxy)ethanol |
5960-05-4 | 5g |
¥11188.00 | 2024-05-07 |
Ethanol,2-(3,5-dimethylphenoxy)- Related Literature
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
Additional information on Ethanol,2-(3,5-dimethylphenoxy)-
Ethanol, 2-(3,5-Dimethylphenoxy) - A Comprehensive Overview
Ethanol, 2-(3,5-dimethylphenoxy), also known by its CAS No. 5960-05-4, is a versatile organic compound with significant applications in various industries. This compound is characterized by its unique structure, which combines a phenoxy group with an ethanol backbone. The phenoxy group is attached to the second carbon of the ethanol molecule, giving it the name "2-(3,5-dimethylphenoxy)ethanol." This structure contributes to its stability and reactivity under different chemical conditions.
The phenoxy group in Ethanol, 2-(3,5-dimethylphenoxy) plays a crucial role in its chemical properties. The presence of two methyl groups on the phenyl ring at the 3 and 5 positions enhances the compound's stability and increases its lipophilicity. This makes it particularly useful in applications where solubility and compatibility with organic solvents are essential. Recent studies have highlighted the importance of such structural modifications in improving the bioavailability of pharmaceutical compounds.
Ethanol, 2-(3,5-dimethylphenoxy) has found extensive use in the pharmaceutical industry as an intermediate in drug synthesis. Its ability to form stable ether linkages makes it a valuable component in the development of various therapeutic agents. For instance, it has been employed in the synthesis of anti-inflammatory drugs and antihistamines due to its compatibility with sensitive biological systems.
In addition to its pharmaceutical applications, this compound is also utilized in the agrochemical sector. Its role as a solvent and stabilizer in pesticide formulations has been well-documented. Recent research has focused on optimizing its use to minimize environmental impact while maintaining efficacy. This aligns with global efforts to develop sustainable agricultural practices.
The synthesis of Ethanol, 2-(3,5-dimethylphenoxy) involves a multi-step process that typically begins with the preparation of the phenoxy group. The reaction sequence often includes nucleophilic substitution or etherification reactions, depending on the starting materials used. Advanced techniques such as microwave-assisted synthesis have been explored to enhance reaction efficiency and reduce production costs.
From a toxicological perspective, Ethanol, 2-(3,5-dimethylphenoxy) has been subjected to rigorous safety assessments. Studies indicate that it exhibits low acute toxicity when administered through various routes. However, long-term exposure studies are still underway to fully understand its potential health risks. Regulatory bodies have emphasized the importance of continuous monitoring to ensure safe handling and use across industries.
Recent advancements in analytical chemistry have improved our ability to characterize Ethanol, 2-(3,5-dimethylphenoxy) with greater precision. Techniques such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have provided deeper insights into its molecular structure and behavior under different conditions. These advancements are crucial for optimizing its production processes and ensuring product quality.
In conclusion, Ethanol, 2-(3,5-dimethylphenoxy), CAS No. 5960-05-4 is a compound with diverse applications across multiple industries. Its unique structure and chemical properties make it an essential component in drug development and agrochemical formulations. As research continues to uncover new potential uses and improve existing processes, this compound is poised to remain a key player in modern chemistry.
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